molecular formula C14H17N3O2 B2785118 1,3-dimethyl-6-((p-tolylamino)methyl)pyrimidine-2,4(1H,3H)-dione CAS No. 54347-47-6

1,3-dimethyl-6-((p-tolylamino)methyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2785118
CAS No.: 54347-47-6
M. Wt: 259.309
InChI Key: AIUCKKPWIRIHRW-UHFFFAOYSA-N
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Description

1,3-Dimethyl-6-((p-tolylamino)methyl)pyrimidine-2,4(1H,3H)-dione is a chemical compound belonging to the class of pyrimidinediones

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-dimethyl-6-((p-tolylamino)methyl)pyrimidine-2,4(1H,3H)-dione typically involves the following steps:

  • Starting Materials: The synthesis begins with the appropriate pyrimidine derivative and p-tolylamine.

  • Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the formation of the desired product.

  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems can be employed to enhance efficiency and consistency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions are common, where the tolylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide, acidic conditions.

  • Reduction: Lithium aluminum hydride, sodium borohydride, inert atmosphere.

  • Substitution: Various nucleophiles, polar aprotic solvents, elevated temperatures.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, aldehydes, or ketones.

  • Reduction Products: Amines or alcohols.

  • Substitution Products: Derivatives with different functional groups replacing the tolylamino group.

Scientific Research Applications

1,3-Dimethyl-6-((p-tolylamino)methyl)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition and interaction with biological targets.

  • Medicine: Explored for its therapeutic potential in treating diseases, such as cancer and inflammatory conditions.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1,3-dimethyl-6-((p-tolylamino)methyl)pyrimidine-2,4(1H,3H)-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

1,3-Dimethyl-6-((p-tolylamino)methyl)pyrimidine-2,4(1H,3H)-dione can be compared to other pyrimidinediones and related compounds:

  • Similar Compounds: Pyrimidinediones, coumarins, and other substituted pyrimidines.

Properties

IUPAC Name

1,3-dimethyl-6-[(4-methylanilino)methyl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-10-4-6-11(7-5-10)15-9-12-8-13(18)17(3)14(19)16(12)2/h4-8,15H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIUCKKPWIRIHRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC2=CC(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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